molecular formula C9H8ClNO2 B13986500 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B13986500
M. Wt: 197.62 g/mol
InChI Key: PGELSTZGLOUUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-boiling solvents and specific catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It has been found to inhibit monoamine oxidase A (MAO-A) with an IC50 value of 183 μM, while having no effect on monoamine oxidase B (MAO-B). This inhibition can affect neurotransmitter levels in the brain, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom at the 7-position can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8ClNO2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2H2,(H,11,13)

InChI Key

PGELSTZGLOUUBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.